Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is a synthetic glucocorticoid derivative primarily utilized for its anti-inflammatory properties. It is part of the larger class of steroid medications, specifically designed to treat various inflammatory conditions, including asthma and allergic rhinitis. This compound is known for its potent glucocorticoid receptor agonist activity, providing significant therapeutic benefits in managing inflammation and immune responses.
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is derived from fluticasone propionate, which was first patented in 1980 and approved for medical use in 1990. The compound is synthesized through chemical modifications of the parent fluticasone structure, enhancing its pharmacological profile.
This compound falls under the category of steroid esters, which are organic compounds characterized by the presence of a steroid moiety with a carboxylic acid ester group. It is classified as a small molecule drug and is recognized for its role in treating respiratory and dermatological conditions.
The synthesis of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate involves several key steps:
The process may involve reagents like sulfur dioxide or other sulfenating agents that facilitate the formation of the carbonylsulfenic acid moiety. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate has a complex molecular structure characterized by:
The compound's structural data can be represented using various notations:
C[C@]12C[C@@H](C)[C@](OC(=O)CC)(C(=O)SCF)[C@@]1(C)C[C@H](O)[C@@]1(F)[C@@]2([H])C[C@H](F)C2=CC(=O)C=C[C@]12C
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate can participate in various chemical reactions typical of steroid compounds:
These reactions are significant for understanding the compound's stability and reactivity under physiological conditions, influencing its therapeutic efficacy and safety profile.
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate exerts its effects primarily through:
Studies have shown that fluticasone derivatives exhibit significant potency in modulating immune responses, with low systemic bioavailability minimizing potential side effects.
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate appears as a white to off-white crystalline solid. Its solubility characteristics include:
The chemical properties include:
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is primarily utilized in scientific research and clinical applications related to:
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate (CAS 948566-12-9) is a chemically modified derivative of the glucocorticoid fluticasone propionate. Its molecular formula is C₂₄H₃₀F₂O₆S, with a molecular weight of 484.55 g/mol [4] [7]. The systematic IUPAC name is:
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(propionyloxy)androsta-1,4-diene-17-carbo(thioperoxoic O-acid) [8].
The structure integrates two critical functional groups:
Table 1: Core Identifiers of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate
Property | Value |
---|---|
CAS Registry Number | 948566-12-9 |
Molecular Formula | C₂₄H₃₀F₂O₆S |
Exact Mass | 484.1731 Da |
SMILES Notation | CCC(=O)O[C@@]1(C@HC[C@H]2[C@@H]3CC@HC4=CC(=O)C=C[C@]4(C)[C@@]3(F)C@@HC[C@]12C)C(=O)SO |
InChI Key | DNPGNKRLBBLSLN-CQRCZTONSA-N |
The compound’s bioactivity is governed by its stereochemistry, featuring eight chiral centers with absolute configurations 6S,8S,9R,10S,11S,13S,14S,16R,17R [7]. Key stereochemical attributes include:
Table 2: Stereochemical Features of Key Chiral Centers
Chiral Center | Configuration | Functional Role |
---|---|---|
C6 | S (α-oriented) | Enhances glucocorticoid receptor affinity |
C9 | R | Positions F atom for metabolic resistance |
C11 | S (β-oriented) | Enables H-bonding with target receptors |
C17 | R | Directs sulfenic acid orientation |
Solubility
Solubility is governed by opposing forces:
Stability
Crystallography
Table 3: Solubility and Stability Profile
Property | Conditions | Value |
---|---|---|
Solubility | DMSO, 25°C | >50 mg/mL |
Ethanol, 25°C | 15 ± 2 mg/mL | |
Water, 25°C | <0.1 mg/mL | |
Stability | pH 7.4 buffer, 25°C (t₁/₂) | <1 hour |
Methanol/water (70:30), 25°C | >24 hours | |
Storage | Long-term | –20°C, inert atmosphere |
Table 4: Synonyms and Registry Identifiers
Synonym | Source |
---|---|
Fluticasone Propionate EP Impurity C | [7] |
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate | [4] |
(6α,11β,16α,17α)-17-(Carbothioic S-acid) derivative | [8] |
CAS 948566-12-9 | [4] [7] |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8